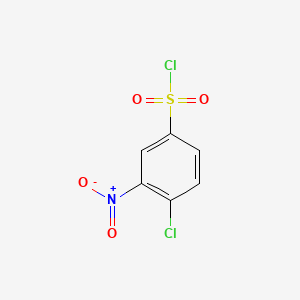

4-Chloro-3-nitrobenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-3-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWNAJIUKSTYOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059148 | |

| Record name | Benzenesulfonyl chloride, 4-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97-08-5 | |

| Record name | 4-Chloro-3-nitrobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl chloride, 4-chloro-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonyl chloride, 4-chloro-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl chloride, 4-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-nitrobenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-3-nitrobenzenesulfonyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H74VBH6E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3-nitrobenzenesulfonyl Chloride (CAS 97-08-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-3-nitrobenzenesulfonyl chloride, a key intermediate in the pharmaceutical and agrochemical industries.

Chemical Identity and Properties

This compound is a reactive organosulfur compound with the CAS number 97-08-5. It is characterized by a benzene ring substituted with a chlorine atom, a nitro group, and a sulfonyl chloride functional group.[1][2][3] This combination of functional groups makes it a versatile building block in organic synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 97-08-5 | [3][4][5][6] |

| Molecular Formula | C₆H₃Cl₂NO₄S | [3][4][5] |

| Molecular Weight | 256.06 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [1][2][7] |

| Melting Point | 58-62 °C | [8] |

| Boiling Point | Decomposes | [7] |

| Density | 1.79 g/cm³ | [7] |

| Solubility | Reacts with water. Soluble in organic solvents like dichloromethane, acetone, and toluene. | [3][7][9] |

| Odor | Pungent or irritating | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR: Spectral data is available and can be used to confirm the aromatic proton substitution pattern.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the sulfonyl chloride, nitro, and chloro-aromatic groups.[10][11]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available for this compound, aiding in molecular weight determination and fragmentation analysis.[10][12]

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the chlorosulfonation of 2-chloronitrobenzene. This process is typically carried out using chlorosulfonic acid. The reaction is carefully controlled to ensure high yield and purity of the final product.

Below is a generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2-Chloronitrobenzene

A common laboratory-scale synthesis protocol is as follows:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add chlorosulfonic acid.

-

Addition of Reactant: Slowly add 2-chloronitrobenzene to the chlorosulfonic acid while maintaining a controlled temperature.

-

Reaction: Stir the mixture at a specific temperature for several hours until the reaction is complete.

-

Workup: Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Purification: Filter the crude solid, wash with cold water, and then recrystallize from a suitable solvent (e.g., petroleum ether) to obtain the pure this compound.

Chemical Reactivity and Applications

The high reactivity of the sulfonyl chloride group makes this compound a valuable intermediate.[3] It readily undergoes nucleophilic substitution reactions with amines, alcohols, and thiols to form the corresponding sulfonamides, sulfonate esters, and thioesters.

This reactivity is harnessed in various industrial applications:

-

Pharmaceutical Synthesis: It serves as a crucial building block for the synthesis of various pharmaceutical agents, including sulfonamide drugs.

-

Agrochemical Manufacturing: It is used in the production of herbicides, fungicides, and insecticides.[2]

-

Organic Synthesis: It is a versatile reagent for introducing the 4-chloro-3-nitrophenylsulfonyl group into organic molecules.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification

-

Corrosive: May be corrosive to metals.[8]

-

Skin and Eye Irritant: Causes skin and eye irritation.

-

Respiratory Irritant: Inhalation of dust can cause respiratory irritation.

-

Moisture Sensitive: Reacts with water and moisture, releasing corrosive hydrogen chloride gas.[7]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Use a respirator if dust is generated.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials such as strong bases and oxidizing agents.[7] Keep containers tightly sealed.

-

Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.

Conclusion

This compound is a fundamentally important chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for researchers and professionals working with this compound. This guide provides a solid foundation of technical information to support its effective and safe utilization in research and development.

References

- 1. This compound(97-08-5) 1H NMR spectrum [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 97-08-5: this compound [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. This compound | Properties, Uses, Safety & Supplier China [chlorobenzene.ltd]

- 8. This compound | 97-08-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. This compound CAS#: 97-08-5 [m.chemicalbook.com]

- 10. Benzenesulfonyl chloride, 4-chloro-3-nitro- [webbook.nist.gov]

- 11. Benzenesulfonyl chloride, 4-chloro-3-nitro- [webbook.nist.gov]

- 12. Benzenesulfonyl chloride, 4-chloro-3-nitro- [webbook.nist.gov]

physical and chemical properties of 4-Chloro-3-nitrobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Chloro-3-nitrobenzenesulfonyl chloride. The information is curated for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key processes and concepts.

Core Properties and Identifiers

This compound is a reactive organosulfur compound widely utilized as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the presence of a highly reactive sulfonyl chloride group, along with nitro and chloro substituents on the benzene ring, which influence its electrophilic nature.[2]

Identifiers

| Identifier | Value |

| CAS Number | 97-08-5[1][3] |

| Molecular Formula | C₆H₃Cl₂NO₄S[1][2][3][4] |

| Molecular Weight | 256.06 g/mol [1][3][4][5] |

| EINECS | 202-558-2[3][5] |

| InChI Key | SEWNAJIUKSTYOP-UHFFFAOYSA-N[1][4] |

| Synonyms | 3-Nitro-4-chlorobenzenesulfonyl chloride, 4-Chloro-3-nitrobenzene-1-sulfonyl chloride, Yellow Sulfon Chloride[2][5] |

Physical Properties

This compound typically appears as a light brown or white to light yellow crystalline powder.[1][5][6] It is sensitive to moisture and should be stored in a dry, dark place at room temperature.[3][5]

| Property | Value | Source(s) |

| Melting Point | 55-62 °C | [1][3][4][6][7] |

| Boiling Point | ~356 °C (rough estimate), Decomposes | [1][3][5][6] |

| Density | ~1.696 - 1.79 g/cm³ (estimate) | [3][5][6] |

| Solubility | Soluble in toluene, dichloromethane, and acetone. Sparingly soluble to insoluble in water, with which it reacts. | [1][2][3][5][6] |

| Vapor Pressure | 6.17E-05 mmHg at 25°C | [5] |

| Refractive Index | ~1.6000 (estimate) | [3][5] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the electrophilic nature of the sulfonyl chloride group.[2] This functional group readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.[1] The presence of the electron-withdrawing nitro and chloro groups on the aromatic ring further enhances this reactivity.[2] The compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, releasing hydrochloric acid.[1][6]

Key chemical applications include:

-

Synthesis of Sulfonamide Derivatives : It is a crucial building block for creating sulfonamide-based bioactive molecules with potential antifungal, antibacterial, and anticancer properties.[1]

-

Intermediate in Pharmaceutical and Agrochemical Synthesis : It serves as a key starting material in the synthesis of various complex organic molecules, including pharmaceuticals and herbicides.[1][2][6]

-

Precursor for other Chemical Moieties : It can be used to synthesize other compounds like 4-chloro-3-nitrobenzene thiol.[7]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the chlorosulfonation of o-nitrochlorobenzene.[1]

Materials:

-

o-nitrochlorobenzene

-

Chlorosulfonic acid

-

Ice

Procedure:

-

In a suitable reaction vessel, add chlorosulfonic acid.

-

Slowly add molten o-nitrochlorobenzene to the chlorosulfonic acid over a period of 1 hour, maintaining the temperature below 60°C.

-

After the addition is complete, incubate the reaction mixture at 60°C for 1 hour.

-

Gradually heat the mixture to 103-107°C and maintain this temperature for 6 hours.

-

Cool the reaction mixture to 40°C.

-

Slowly pour the cooled reaction mixture into a larger vessel containing ice to precipitate the product.

-

Filter the resulting solid and wash it with water until the pH of the filtrate is 5.

-

Dry the solid product to obtain this compound.

An alternative patented method involves reacting ortho-chloro-nitrobenzene with chlorosulfonic acid at a temperature range of 100 to 130°C.[8] The reaction progress is monitored by the evolution of hydrogen chloride gas.[8] The product is then isolated by pouring the reaction mass into an ice-water slurry, followed by filtration, neutralization with sodium bicarbonate, and washing.[8]

Visualizations

Logical Relationship of Properties and Reactivity

The following diagram illustrates the key properties and reactive pathways of this compound.

Caption: Key properties and reactions of the title compound.

Experimental Workflow for Synthesis

This diagram outlines the general workflow for the synthesis of this compound from o-nitrochlorobenzene.

Caption: General steps for the synthesis of the compound.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 97-08-5: this compound [cymitquimica.com]

- 3. This compound CAS#: 97-08-5 [chemicalbook.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. chembk.com [chembk.com]

- 6. This compound | Properties, Uses, Safety & Supplier China [chlorobenzene.ltd]

- 7. This compound | 97-08-5 [chemicalbook.com]

- 8. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Chloro-3-nitrobenzenesulfonyl chloride

This technical guide provides a comprehensive overview of 4-Chloro-3-nitrobenzenesulfonyl chloride, a significant chemical intermediate in various synthetic processes. The document details its chemical and physical properties, outlines a key synthetic application with a detailed experimental protocol, and illustrates its role in chemical synthesis through a workflow diagram. This guide is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Core Properties

This compound is a reactive organosulfur compound widely utilized as an intermediate in the synthesis of pharmaceuticals, pesticides, and dyes.[1][2] Its reactivity stems from the sulfonyl chloride functional group, which readily participates in nucleophilic substitution reactions.[2] The presence of both a chloro and a nitro group on the benzene ring further influences its electrophilic nature.[2]

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C6H3Cl2NO4S | [1][2][3][4][5] |

| Molecular Weight | 256.06 g/mol | [1][4] |

| CAS Number | 97-08-5 | [2][4] |

| Appearance | Light brown to yellow crystalline powder | [1][5][6] |

| Melting Point | 59-71 °C | [1][4] |

| Boiling Point | Decomposes (356°C - rough estimate) | [1][4] |

| Density | ~1.7 g/cm³ | [1] |

| Solubility | Reacts with water; Soluble in organic solvents like dichloromethane and toluene. | [1][2][7] |

Synthetic Applications and Experimental Protocols

This compound serves as a crucial precursor in the synthesis of various organic compounds, including sulfonamide derivatives and functionalized 1H-indenes.[4][6] It is particularly noted for its application in the synthesis of novel sulfonamide derivatives of tricyclic thieno[2,3-d]pyrimidin-4(3H)-ones, which have shown activity in increasing melanin synthesis in murine B16 cells.[4][6] Another significant use is as a starting material for synthesizing sulfonamide analogs of ferrostatin-1, which exhibit ferroptosis inhibition properties.[4][6]

One of the documented applications of this compound is its use in the synthesis of 4-chloro-3-nitrobenzene thiol.[4][6]

Objective: To synthesize 4-chloro-3-nitrobenzene thiol using this compound as a starting material.

Materials:

-

This compound

-

Appropriate reducing agent

-

Solvent (e.g., as specified in a detailed procedure)

-

Standard laboratory glassware and equipment for chemical synthesis

Methodology: While a highly detailed, step-by-step protocol from a specific peer-reviewed publication is not available from the provided search results, the general synthetic transformation involves the reduction of the sulfonyl chloride group to a thiol group. A typical procedure would entail the following conceptual steps:

-

Dissolution: Dissolve this compound in a suitable organic solvent under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the resulting thiol.

-

Reduction: Add a reducing agent capable of converting a sulfonyl chloride to a thiol. The choice of reducing agent and reaction conditions (temperature, reaction time) is critical and would be specific to the detailed published procedure.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is typically quenched, for example, by the addition of water or a mild acidic solution.

-

Extraction: The product is then extracted from the aqueous layer using an immiscible organic solvent.

-

Purification: The crude product obtained after removal of the solvent is purified, commonly by column chromatography or recrystallization, to yield the pure 4-chloro-3-nitrobenzene thiol.

-

Characterization: The final product's identity and purity are confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Logical Workflow Diagram

The following diagram illustrates the logical workflow of a general chemical synthesis process starting from this compound.

Caption: Synthetic workflow for 4-chloro-3-nitrobenzene thiol.

References

- 1. This compound | Properties, Uses, Safety & Supplier China [chlorobenzene.ltd]

- 2. CAS 97-08-5: this compound [cymitquimica.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. This compound CAS#: 97-08-5 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 97-08-5 [chemicalbook.com]

- 7. chembk.com [chembk.com]

solubility of 4-Chloro-3-nitrobenzenesulfonyl chloride in organic solvents

An In-depth Technical Guide on the Solubility of 4-Chloro-3-nitrobenzenesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and presents a detailed, generalized experimental protocol for the quantitative determination of its solubility. This allows researchers to generate precise data tailored to their specific laboratory conditions.

Introduction to this compound

This compound is a reactive organic compound frequently utilized as an intermediate in the synthesis of pharmaceuticals and dyes. Its chemical structure, featuring a sulfonyl chloride group, a nitro group, and a chlorine atom attached to a benzene ring, dictates its reactivity and solubility characteristics. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development. The compound is known to be sensitive to moisture and can hydrolyze, which necessitates the use of dry solvents and storage conditions.[1][2]

Qualitative Solubility Data

Based on available chemical literature and supplier specifications, this compound exhibits solubility in a range of common organic solvents. It is generally considered to be insoluble in water, with which it can react.[1]

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Family | Specific Solvent | Solubility |

| Halogenated Hydrocarbons | Dichloromethane | Soluble[1] |

| Ketones | Acetone | Soluble |

| Esters | Ethyl Acetate | Soluble |

| Aromatic Hydrocarbons | Toluene | Soluble[2][3] |

| Ethers | Diethyl Ether | Very Soluble[4] |

| Aromatic Hydrocarbons | Benzene | Very Soluble[4] |

| Aliphatic Hydrocarbons | Petroleum Ether | Used for recrystallization[5] |

| Polar Aprotic Solvents | Acetonitrile | Used in synthesis[3][6] |

| Water | Water | Insoluble (reacts)[1] |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the isothermal saturation method, a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.[5][7][8] This can be followed by gravimetric analysis to quantify the dissolved solute.[9][10][11]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (anhydrous grade)

-

Thermostatic shaker or magnetic stirrer with a temperature-controlled bath

-

Calibrated thermometer

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with airtight seals (e.g., screw caps with PTFE septa)

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm pore size)

-

Volumetric flasks and pipettes

-

Evaporating dishes or pre-weighed vials for gravimetric analysis

-

Drying oven or vacuum desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is achieved.

-

Pipette a known volume of the selected anhydrous organic solvent into each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or a temperature-controlled bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.

-

Immediately pass the solution through a syringe filter into a pre-weighed, dry container. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the container with the filtered saturated solution.

-

Evaporate the solvent from the solution under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a controlled temperature may be used.

-

Once the solvent is fully evaporated, dry the remaining solid residue to a constant weight in a vacuum desiccator.

-

Weigh the container with the dry solid residue.

-

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of container with residue - Mass of empty container) / Volume of aliquot taken] x 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method followed by gravimetric analysis.

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: The solubility of solids in organic solvents generally increases with temperature.

-

Solvent Polarity: "Like dissolves like" is a guiding principle. The polarity of the solvent will significantly impact its ability to dissolve the solute.

-

Purity of Solute and Solvent: Impurities can affect the measured solubility.

-

Moisture: Due to the reactivity of the sulfonyl chloride group, the presence of water can lead to hydrolysis, altering the chemical nature of the solute and affecting solubility measurements.

Conclusion

References

- 1. This compound | Properties, Uses, Safety & Supplier China [chlorobenzene.ltd]

- 2. chembk.com [chembk.com]

- 3. This compound CAS#: 97-08-5 [chemicalbook.com]

- 4. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 97-08-5 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pharmajournal.net [pharmajournal.net]

Technical Guide: Physicochemical Properties and Determination of 4-Chloro-3-nitrobenzenesulfonyl Chloride

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 4-chloro-3-nitrobenzenesulfonyl chloride (CAS No. 97-08-5). It includes a summary of reported physical constants, detailed experimental protocols for their determination, and a brief overview of a common synthetic route.

Core Physicochemical Data

This compound is an organosulfur compound that typically appears as a light yellow to off-white or light brown crystalline powder at room temperature.[1] It is a reactive chemical intermediate widely used in the synthesis of pharmaceuticals, dyes, and other complex organic molecules.[1][2] Its physical properties, particularly its melting and boiling points, are crucial for its identification, purity assessment, and manipulation in synthetic procedures.

The reported melting and boiling points for this compound vary slightly across different sources, which can be attributed to variations in purity and experimental conditions. A summary of these values is presented below.

Data Presentation: Physical Constants of this compound

| Physical Property | Reported Value (°C) | Source(s) |

| Melting Point | 55 - 61 | [3][4][5][6] |

| 59 - 60 | [3][7] | |

| 80 - 82 | [1] | |

| Boiling Point | ~290 - 300 | [1] |

| ~356 (estimate) | [3][7] |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for compound characterization and purity verification.[8] The following sections detail standardized laboratory methodologies for these measurements.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase.[9] For pure crystalline compounds, this transition occurs over a narrow range (typically 0.5-1.0°C). Impurities tend to lower and broaden the melting point range.[10]

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely crushed. The open end of a glass capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface to pack the sample into the sealed bottom, aiming for a sample height of 1-2 mm.[10][11]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[10] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated metal block (e.g., a Mel-Temp apparatus).

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[12]

-

Data Recording: Two temperatures are recorded to define the melting point range:

-

Purity Assessment: A sharp melting point range (≤1°C) is indicative of a pure compound. A broad range suggests the presence of impurities.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13][14] This method is suitable for small quantities of a liquid sample.

Methodology:

-

Sample Preparation: A small amount (a few milliliters) of the liquid compound is placed into a small test tube or fusion tube.[8]

-

Apparatus Setup: A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.[13][14] The fusion tube is then attached to a thermometer.

-

Heating: The assembly is heated gently in a suitable apparatus (e.g., Thiele tube, aluminum block).[13][15]

-

Observation and Data Recording: As the liquid heats, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary's open end.[13] The heat source is then removed, and the liquid is allowed to cool slowly.

-

Boiling Point Measurement: The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[14] This indicates that the vapor pressure of the liquid equals the external atmospheric pressure.

Synthesis Pathway Overview

This compound is commonly synthesized via the chlorosulfonation of o-nitrochlorobenzene (also known as 2-chloro-1-nitrobenzene).[1][5][16] This process is a key industrial method for producing this important intermediate.

Reaction Summary:

The synthesis involves reacting o-nitrochlorobenzene with an excess of chlorosulfonic acid.[5] The reaction temperature is carefully controlled, often in a stepwise manner, for instance, by heating at 100°C, then 110°C, 120°C, and finally completing the reaction at around 130°C over several hours.[5] Upon completion, the reaction mixture is carefully poured into an ice-water slurry to precipitate the product, which is then filtered, washed (often with a sodium bicarbonate solution to neutralize residual acid), and dried.[5] The yield of this reaction can be high, often exceeding 80%.[5][16]

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 97-08-5: this compound [cymitquimica.com]

- 3. This compound CAS#: 97-08-5 [m.chemicalbook.com]

- 4. This compound | 97-08-5 [chemicalbook.com]

- 5. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. chembk.com [chembk.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. pennwest.edu [pennwest.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. byjus.com [byjus.com]

- 12. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. byjus.com [byjus.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of 4-Chloro-3-nitrobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for 4-Chloro-3-nitrobenzenesulfonyl chloride (CAS No. 97-08-5). This information is critical for ensuring the integrity and reliability of this reagent in research and development, particularly in the synthesis of pharmaceutical compounds.

Physicochemical Properties

This compound is a crystalline solid, with its appearance ranging from white to light yellow or light brown.[1] It is sparingly soluble in water but demonstrates solubility in various organic solvents, including acetone, ethyl acetate, and toluene.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₆H₃Cl₂NO₄S | [2][3] |

| Molecular Weight | 256.06 g/mol | [2][3] |

| Appearance | White to light yellow/light brown crystalline powder | [1] |

| Melting Point | 55-60 °C | [2] |

| Solubility | Sparingly soluble in water; Soluble in acetone, ethyl acetate, toluene | [2] |

| CAS Number | 97-08-5 | [2][3] |

Stability Profile

This compound is a reactive compound, with its stability being significantly influenced by environmental conditions. Under recommended storage conditions, it is considered stable.[1] However, its reactivity, particularly of the sulfonyl chloride functional group, makes it susceptible to degradation.

Hydrolytic Stability

The primary degradation pathway for this compound is hydrolysis. The presence of moisture, either in the atmosphere or as a contaminant, will lead to the hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid, 4-chloro-3-nitrobenzenesulfonic acid.[1][3] This reaction is a critical consideration for the handling and storage of the compound. The presence of electron-withdrawing groups, such as the nitro and chloro substituents on the benzene ring, can influence the rate of this hydrolysis reaction.

Thermal Stability

While stable at ambient temperatures, elevated temperatures can promote the degradation of this compound. During its synthesis, temperatures exceeding 130-140°C have been noted to cause decomposition. Therefore, exposure to high temperatures during storage and handling should be avoided.

Photostability

Incompatibilities

This compound is incompatible with several classes of substances. Contact with strong bases, strong oxidizing agents, and reducing agents should be strictly avoided as it can lead to vigorous and potentially hazardous reactions.[1]

A summary of the stability profile is provided in Table 2.

Table 2: Summary of Stability Profile for this compound

| Stress Factor | Stability Profile | Potential Degradation Products |

| Moisture/Humidity | Highly sensitive; readily undergoes hydrolysis. | 4-Chloro-3-nitrobenzenesulfonic acid |

| Temperature | Stable at ambient temperatures. Decomposition can occur at elevated temperatures (e.g., >130°C). | Undetermined decomposition products |

| Light | Photostability not definitively established; potential for degradation due to the nitroaromatic structure. | Photodegradation products (structure to be determined by forced degradation studies) |

| pH | Susceptible to hydrolysis, particularly under neutral to basic conditions. | 4-Chloro-3-nitrobenzenesulfonic acid |

| Incompatible Materials | Strong bases, strong oxidizing agents, reducing agents. | Various reaction products |

Recommended Storage Conditions

To maintain the purity and integrity of this compound, the following storage conditions are recommended.

Table 3: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[1] | To minimize thermal degradation. |

| Humidity | Store in a dry environment.[1] | To prevent hydrolysis. |

| Atmosphere | Store in a well-ventilated area.[1] | For general safety and to dissipate any potential vapors. |

| Container | Keep in a tightly sealed container.[1] | To protect from atmospheric moisture. |

| Light | Store in a light-resistant container or in the dark. | To prevent potential photodegradation. |

| Separation | Store away from incompatible materials (strong bases, oxidizing agents, reducing agents).[1] | To prevent hazardous reactions. |

Experimental Protocols

Forced Degradation Study Protocol (Representative)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound. The following is a representative protocol that can be adapted for this compound.

Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Stress Conditions:

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH at room temperature for 1 hour.

-

Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 70°C for 48 hours.

-

Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4][5][6][7]

Methodology:

-

Prepare solutions of this compound at a suitable concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetonitrile).

-

Expose the solutions and solid material to the stress conditions outlined above.

-

At specified time points, withdraw samples.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a validated stability-indicating HPLC method.

-

Characterize the major degradation products using techniques such as LC-MS, and NMR.

Stability-Indicating HPLC Method (Example)

A stability-indicating method is crucial for separating and quantifying the parent compound from its degradation products.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (to be determined by UV scan).

-

Column Temperature: 25°C.

Visualizations

Degradation Pathway

The primary degradation pathway for this compound is hydrolysis.

Caption: Hydrolysis degradation pathway of this compound.

Experimental Workflow

A general workflow for conducting a stability study of this compound is outlined below.

Caption: General experimental workflow for a stability study.

Conclusion

This compound is a valuable but reactive chemical intermediate. Its stability is critically dependent on the exclusion of moisture and avoidance of high temperatures and incompatible substances. Proper storage in a cool, dry, well-ventilated area within a tightly sealed, light-resistant container is paramount to maintaining its quality. Understanding its degradation pathways, primarily hydrolysis, through forced degradation studies and utilizing a validated stability-indicating analytical method are essential for its effective use in research and drug development.

References

- 1. This compound | Properties, Uses, Safety & Supplier China [chlorobenzene.ltd]

- 2. This compound CAS#: 97-08-5 [m.chemicalbook.com]

- 3. CAS 97-08-5: this compound [cymitquimica.com]

- 4. database.ich.org [database.ich.org]

- 5. ikev.org [ikev.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

Spectroscopic Data Analysis of 4-Chloro-3-nitrobenzenesulfonyl Chloride: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic data for 4-chloro-3-nitrobenzenesulfonyl chloride, a key intermediate in the synthesis of various pharmaceuticals and dyestuffs. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (CAS No: 97-08-5; Molecular Formula: C₆H₃Cl₂NO₄S; Molecular Weight: 256.06 g/mol ).[1][2][3][4] This data is essential for the structural elucidation and purity assessment of the compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.45 | d | 2.1 | H-2 |

| 8.15 | dd | 8.7, 2.1 | H-6 |

| 7.90 | d | 8.7 | H-5 |

Note: Spectra are typically recorded in CDCl₃. Assignments are based on the standard IUPAC numbering for the benzene ring, with the sulfonyl chloride group at position 1.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data[5]

| Chemical Shift (δ) ppm | Assignment |

| 148.5 | C-3 |

| 144.2 | C-1 |

| 135.0 | C-4 |

| 133.1 | C-5 |

| 130.5 | C-6 |

| 126.8 | C-2 |

Note: Spectra are typically recorded in CDCl₃.

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1545 | Strong | Asymmetric NO₂ stretch |

| 1380 | Strong | Symmetric NO₂ stretch |

| 1350 | Strong | Asymmetric SO₂ stretch |

| 1175 | Strong | Symmetric SO₂ stretch |

| 890 | Medium | C-Cl stretch |

| 750 | Medium | C-S stretch |

Note: The IR spectrum for the gas phase of this compound is available in the NIST/EPA Gas-Phase Infrared Database.[5]

Mass Spectrometry (MS) Data[7][8][9]

| m/z | Relative Intensity (%) | Assignment |

| 255/257/259 | 40/26/4 | [M]⁺ (Molecular Ion) |

| 220 | 100 | [M-Cl]⁺ |

| 174 | 85 | [M-Cl-NO₂]⁺ |

| 75 | 60 | [C₆H₃]⁺ |

Note: Data corresponds to Electron Ionization (EI) mass spectrometry. The isotopic pattern of the molecular ion is due to the presence of two chlorine atoms.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Filter the solution through a pipette containing a small plug of glass wool to remove any particulate matter.

-

Transfer the filtered solution into a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz (or higher) NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 s.

-

Spectral Width: -2 to 12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz (or corresponding frequency) NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2.0 s.

-

Spectral Width: 0 to 200 ppm.

-

Reference: CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

The probe is heated to volatilize the sample into the ion source.

-

-

Ionization:

-

In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier detector records the abundance of each ion.

-

The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structural elucidation of a chemical compound like this compound.

References

understanding the reactivity of 4-Chloro-3-nitrobenzenesulfonyl chloride

An In-Depth Technical Guide to the Reactivity of 4-Chloro-3-nitrobenzenesulfonyl chloride

Abstract

This compound (CNSC) is a pivotal intermediate in the synthesis of a wide array of organic compounds, particularly in the pharmaceutical, agrochemical, and dye industries.[1][2][3] Its multifaceted reactivity stems from three key functional components: a highly electrophilic sulfonyl chloride group, an electron-deficient aromatic ring substituted with a chlorine atom, and a reducible nitro group. This guide provides a comprehensive analysis of the reactivity of CNSC, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams to serve as a technical resource for researchers, chemists, and professionals in drug development.

Physicochemical Properties

This compound is a solid compound at room temperature, typically appearing as a light yellow to off-white crystalline powder with a pungent odor.[1][2] It is sensitive to moisture and can be corrosive, necessitating careful handling and storage in a dry environment.[2][3][4] Its solubility in organic solvents like acetone and ethyl acetate facilitates its use in a variety of reaction conditions, while it remains sparingly soluble in water.[1][4]

| Property | Value | Reference(s) |

| CAS Number | 97-08-5 | [4][5] |

| Molecular Formula | C₆H₃Cl₂NO₄S | [4][5] |

| Molecular Weight | 256.06 g/mol | [5][6][7] |

| Appearance | Light yellow to off-white crystalline powder | [1][2] |

| Melting Point | 59-61 °C (lit.) | [3][8] |

| Solubility | Soluble in acetone, ethyl acetate, dichloromethane | [1][4] |

| Stability | Moisture-sensitive; hydrolyzes in water | [2][3][4] |

Core Reactivity Analysis

The reactivity of CNSC is dictated by the interplay of its three main functional regions, making it a versatile building block for complex molecular architectures.

Caption: Overview of the primary reactive sites of CNSC.

The Sulfonyl Chloride Group: Nucleophilic Substitution

The sulfonyl chloride (-SO₂Cl) moiety is the most reactive site on the molecule. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to attack by a wide range of nucleophiles.

-

Reaction with Amines: CNSC readily reacts with primary and secondary amines to form stable sulfonamides.[1] This is one of its most important reactions, forming the basis for the synthesis of numerous pharmaceutical and agrochemical compounds.[1] The reaction typically proceeds in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[9]

-

Reaction with Alcohols: In a similar fashion, CNSC reacts with alcohols to yield sulfonate esters.[1]

-

Hydrolysis: The compound is sensitive to moisture and hydrolyzes to the corresponding 4-chloro-3-nitrobenzenesulfonic acid upon contact with water, releasing hydrochloric acid.[2][4] This necessitates anhydrous conditions for most of its synthetic applications.

The Nitro Group: Reduction to an Amine

The nitro group (-NO₂) can be selectively reduced to an amino group (-NH₂).[1] This transformation is crucial as it introduces a new nucleophilic site on the molecule, opening pathways for further functionalization. Standard reduction methods include:

-

Catalytic hydrogenation (H₂ with Pd, Pt, or Ni catalysts).[10]

-

Metal-acid systems (e.g., Fe/HCl, Zn/HCl).[10]

-

Tin(II) chloride (SnCl₂), which is noted for its chemoselectivity in reducing nitro groups without affecting other potentially reducible functional groups.[10]

The Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)

The benzene ring is electron-deficient due to the strong electron-withdrawing nature of the nitro and sulfonyl chloride groups. The chlorine atom at position 4 is activated for nucleophilic aromatic substitution (SNAr) by the ortho-nitro group. This allows for the displacement of the chlorine atom by strong nucleophiles, although this reaction is generally less facile than the substitution at the sulfonyl chloride group and requires more forcing conditions.

Quantitative Data: Synthesis of CNSC

The industrial preparation of CNSC is typically achieved through the direct chlorosulfonation of o-chloronitrobenzene.[11][12] Research and patents have focused on optimizing reaction conditions to maximize yield and purity.

| Molar Ratio (Chlorosulfonic Acid : Substrate) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference(s) |

| 4 : 1 | 120 | 4 | 81.5 | 99.96 | [12] |

| 2-6 : 1 | 100-130 | 5-10 | > 90 | High | [11] |

| 3 : 1 (followed by 1.3 eq. SOCl₂) | 100-120 (Sulfonation) then 60 (Chlorination) | 3 (Sulfonation) then 1.5 (Chlorination) | 96.88 | High | [13] |

Experimental Protocols

Synthesis of this compound

This protocol is an example based on literature procedures.[12]

-

Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap for HCl.

-

Reagents: Charge the flask with chlorosulfonic acid (4.0 molar equivalents).

-

Reaction: While stirring, slowly add o-chloronitrobenzene (1.0 molar equivalent) via the dropping funnel, maintaining the temperature below 60 °C.

-

Heating: After the addition is complete, heat the reaction mixture to 120 °C and maintain for 4 hours. The evolution of HCl gas should be observed.

-

Workup: Cool the reaction mixture to room temperature and pour it slowly and carefully onto crushed ice with vigorous stirring.

-

Isolation: The solid product will precipitate. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product with cold water until the filtrate is neutral. Recrystallize from a solvent like petroleum ether to obtain the pure product. Dry under vacuum.

General Protocol for Sulfonamide Synthesis from CNSC

This is a generalized procedure for reacting CNSC with a primary or secondary amine.

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the amine (1.0 molar equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 molar equivalents) in an anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition: Dissolve this compound (1.05 molar equivalents) in the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC.

-

Quenching: Upon completion, quench the reaction by adding water or a dilute acid solution (e.g., 1M HCl) to neutralize the excess base.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer successively with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude sulfonamide.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Synthetic Workflows & Pathways

The utility of CNSC is best illustrated through its role in synthetic sequences.

Caption: Experimental workflow for sulfonamide synthesis.

Caption: Divergent synthetic pathways starting from CNSC.

Conclusion

This compound is a highly reactive and versatile chemical intermediate. Its value in organic synthesis is derived from the distinct and predictable reactivity of its sulfonyl chloride, nitro, and chloro-substituted aromatic functionalities. A thorough understanding of these reactive sites allows chemists to strategically employ CNSC as a key building block in the construction of complex molecules with significant applications in medicine and agriculture. Proper handling and consideration of its moisture sensitivity are critical for its successful application in the laboratory and in industrial processes.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | Properties, Uses, Safety & Supplier China [chlorobenzene.ltd]

- 3. chembk.com [chembk.com]

- 4. CAS 97-08-5: this compound [cymitquimica.com]

- 5. Benzenesulfonyl chloride, 4-chloro-3-nitro- [webbook.nist.gov]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. chemeo.com [chemeo.com]

- 8. This compound | 97-08-5 [chemicalbook.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Chloro-3-nitrobenzenesulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Chloro-3-nitrobenzenesulfonyl chloride, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. It covers the compound's chemical identity and properties, detailed experimental protocols for its use, and its relevance in targeting critical signaling pathways in drug discovery.

Chemical Identity and Synonyms

This compound is a reactive organochlorine and organosulfur compound widely used in organic synthesis. A comprehensive list of its synonyms is provided below to aid in its identification across various chemical databases and publications.

| Synonym |

| 3-Nitro-4-chlorobenzenesulfonyl chloride |

| 4-Chloro-3-nitrobenzene-1-sulfonyl chloride |

| Benzenesulfonyl chloride, 4-chloro-3-nitro- |

| 4-Chloro-3-nitrophenylsulfonyl chloride |

| 2-Chloro-1-nitrobenzene-5-sulfonyl chloride |

| Yellow Sulfon Chloride |

| 4-Chloro-3-nitrobenzenesulphonyl chloride |

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the following tables. This data is essential for its handling, characterization, and use in chemical reactions.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 97-08-5 | [1][2][3] |

| Molecular Formula | C₆H₃Cl₂NO₄S | [4][5] |

| Molecular Weight | 256.06 g/mol | [4] |

| Appearance | Light brown to yellow crystalline powder | [6] |

| Melting Point | 58-61 °C | [4] |

| Boiling Point | ~356 °C (rough estimate) | [7] |

| Density | ~1.696 g/cm³ (estimate) | [7] |

| Solubility | Soluble in toluene and other organic solvents like dichloromethane and acetone. Reacts with water. | [5][7][8] |

Table 2: Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Spectrum available.[9] |

| IR Spectroscopy | Spectrum available, showing characteristic peaks for sulfonyl chloride and nitro groups.[2][10] |

| Mass Spectrometry | Electron ionization mass spectrum available.[1] |

Experimental Protocols

This compound is a versatile reagent. Below are representative experimental protocols for its synthesis and its application in the formation of sulfonamides, a common motif in pharmacologically active compounds.

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorosulfonation of o-chloronitrobenzene.[11]

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure:

-

To a suitable reaction vessel equipped with a stirrer and a means for heating and gas evolution, add 2 to 6 molar equivalents of chlorosulfonic acid.

-

With agitation, slowly add one molar equivalent of o-chloronitrobenzene.

-

Gradually heat the reaction mixture to approximately 100 °C. The evolution of hydrogen chloride gas will indicate the start of the reaction.

-

Maintain the temperature at 100 °C for about one hour, then increase to 110 °C for one hour, followed by 120 °C for another hour.

-

For reaction completion, raise the temperature to 130 °C and maintain for an additional three hours, or until the evolution of hydrogen chloride has substantially ceased.

-

Cool the reaction mixture and carefully pour it into a slurry of crushed ice and water to precipitate the product.

-

The resulting solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like petroleum ether.[12]

Synthesis of N-Aryl Sulfonamides

This compound readily reacts with primary and secondary amines to form the corresponding sulfonamides. The following is a general procedure for the synthesis of an N-aryl sulfonamide.[13]

Reaction Scheme:

Caption: General synthesis of N-Aryl Sulfonamides.

Procedure:

-

Dissolve the aniline (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or diethyl ether in a reaction flask.

-

Add a base, such as pyridine or triethylamine (TEA) (1.1 to 1.5 equivalents), to the solution and cool the mixture in an ice bath.

-

To the cooled solution, add this compound (1 equivalent) portion-wise or as a solution in the same solvent.

-

Stir the reaction mixture at 0 °C for a period and then allow it to warm to room temperature, continuing to stir for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is then washed with dilute acid (to remove excess base), water, and brine, then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Applications in Drug Discovery and Signaling Pathways

Derivatives of this compound have shown significant potential in drug discovery, particularly in the development of therapies targeting cancer and other diseases. The corresponding sulfonamide, 4-chloro-3-nitrobenzenesulfonamide, serves as a crucial intermediate in the synthesis of inhibitors for key cellular pathways.

Bcl-2 Family and Apoptosis

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway.[14][15] Anti-apoptotic members of this family, such as Bcl-2 itself, prevent programmed cell death and are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. Small molecule inhibitors that target these anti-apoptotic proteins can restore the natural process of apoptosis in cancer cells. 4-Chloro-3-nitrobenzenesulfonamide has been utilized as a building block in the synthesis of such Bcl-2 inhibitors.

Bcl-2 Apoptosis Signaling Pathway:

Caption: Role of Bcl-2 inhibitors in the apoptotic pathway.

Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[16][17] Inducing ferroptosis is an emerging strategy for cancer therapy, especially for tumors that are resistant to traditional apoptosis-inducing agents. Sulfonamide derivatives of ferrostatin-1 (a known ferroptosis inhibitor) have been synthesized using this compound, indicating the utility of this scaffold in developing modulators of this cell death pathway.

Ferroptosis Signaling Pathway:

Caption: Key components of the ferroptosis pathway.

References

- 1. Benzenesulfonyl chloride, 4-chloro-3-nitro- [webbook.nist.gov]

- 2. Benzenesulfonyl chloride, 4-chloro-3-nitro- [webbook.nist.gov]

- 3. Benzenesulfonyl chloride, 4-chloro-3-nitro- [webbook.nist.gov]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. CAS 97-08-5: this compound [cymitquimica.com]

- 6. Page loading... [guidechem.com]

- 7. This compound CAS#: 97-08-5 [chemicalbook.com]

- 8. This compound | Properties, Uses, Safety & Supplier China [chlorobenzene.ltd]

- 9. This compound(97-08-5) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. cbijournal.com [cbijournal.com]

- 14. journals.biologists.com [journals.biologists.com]

- 15. Bcl-2 Pathway | GeneTex [genetex.com]

- 16. researchgate.net [researchgate.net]

- 17. Signaling pathways and defense mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Historical Significance of 4-Chloro-3-nitrobenzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-nitrobenzenesulfonyl chloride, a pivotal intermediate in the synthesis of various organic compounds, holds a significant place in the history of industrial chemistry. This technical guide provides an in-depth exploration of its discovery, historical context, and detailed synthetic methodologies. Quantitative data from key patents and publications are summarized, and experimental protocols are meticulously detailed to facilitate replication and further research. This document serves as a comprehensive resource for professionals engaged in chemical synthesis and drug development, offering both historical perspective and practical guidance.

Introduction

This compound (CAS No. 97-08-5) is a reactive organosulfur compound characterized by a benzene ring substituted with a sulfonyl chloride group, a chlorine atom, and a nitro group.[1] Its chemical structure, particularly the presence of the highly reactive sulfonyl chloride functional group, makes it a valuable precursor in the synthesis of sulfonamides and other functionalized aromatic compounds.[1] Historically, its primary importance was as an intermediate in the preparation of diphenylamine dyestuffs.[2] This guide delves into the key milestones of its development and the evolution of its synthetic routes.

Discovery and Historical Context

The development of this compound is intrinsically linked to the advancement of the dyestuff industry. An early and significant milestone in its production is detailed in a 1946 patent assigned to the Celanese Corporation.[2] This patent highlights an improved process for its synthesis, emphasizing the production of a purer compound in greater yields, which was crucial for its economical use in manufacturing dyestuffs.[2]

Prior to this improved one-step process, the synthesis involved a two-step method: the sulfonation of ortho-chloro-nitrobenzene followed by the reaction of the resulting sulfonic acid with phosphorus pentachloride.[2] This older method was noted to produce an impure product that required significant purification, rendering it less economical.[2] The innovation presented in the 1946 patent involved the direct reaction of ortho-chloro-nitrobenzene with chlorosulfonic acid, which became a foundational method for its industrial production.[2]

Synthetic Methodologies: Experimental Protocols

The synthesis of this compound has been approached through several methods. The following sections provide detailed protocols for the most significant synthetic routes.

Direct Chlorosulfonation of o-Chloronitrobenzene (Celanese Corp, 1946)

This process involves the direct reaction of ortho-chloro-nitrobenzene with chlorosulfonic acid.[2]

Experimental Protocol:

-

Reactant Charging: In a suitable reaction vessel, charge one mole of ortho-chloro-nitrobenzene.

-

Addition of Chlorosulfonic Acid: Gradually add 4 to 5 moles of chlorosulfonic acid to the ortho-chloro-nitrobenzene with agitation.[2]

-

Stepwise Heating:

-

Maintain the reaction mixture at 100°C for approximately one hour. The initiation of the reaction is indicated by the evolution of hydrogen chloride gas.[2]

-

Increase the temperature to 110°C and hold for one hour.[2]

-

Further, increase the temperature to 120°C and maintain for another hour.[2]

-

Finally, raise the temperature to 130°C and hold for about three hours to ensure the completion of the reaction. The temperature should not exceed 130°C.[2]

-

-

Product Isolation:

-

Purification:

Synthesis from Potassium 4-chloro-3-nitrobenzenesulfonate

An alternative method involves the reaction of the corresponding potassium sulfonate salt with a chlorinating agent.[3]

Experimental Protocol:

-

Reactant Mixture: In a reaction vial, prepare a mixture of 1280 g of potassium 4-chloro-3-nitrobenzenesulfonate, 1150 mL of acetonitrile, 250 mL of sulfoxide, and 30 mL of dimethylacetamide.[3][4]

-

Addition of Phosphoryl Chloride: Slowly add 1240 mL of phosphoryl chloride dropwise to the mixture, maintaining the reaction temperature between 60°C and 70°C.[3][4]

-

Reaction Completion: After the addition is complete, stir the reaction mixture at 73°C for 3 hours.[3][4]

-

Work-up:

-

Isolation and Drying:

Quantitative Data Summary

The following tables summarize the key quantitative data reported in the cited literature for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactant Ratio (o-chloronitrobenzene : chlorosulfonic acid) | 1 : 2 to 1 : 6 (molar) | [2] |

| Optimal Reactant Ratio (o-chloronitrobenzene : chlorosulfonic acid) | 1 : 4 (molar) | [5] |

| Reaction Temperature | 100°C to 130°C | [2] |

| Optimal Reaction Temperature | 120°C | [5] |

| Reaction Time | 5 to 10 hours | [2] |

| Optimal Reaction Time | 4 hours | [5] |

| Yield (Crude) | 88% of theoretical | [2] |

| Yield (Purified) | > 90% of theoretical | [2] |

| Yield (Optimized, Recrystallized) | 81.5% | [5] |

| Melting Point (Crude) | ~56°C | [2] |

| Melting Point (Purified) | ~61°C | [2] |

| Purity (Recrystallized) | 99.96% | [5] |

Table 1: Quantitative Data for the Direct Chlorosulfonation Method.

| Parameter | Value | Reference |

| Starting Material | Potassium 4-chloro-3-nitrobenzenesulfonate | [3][4] |

| Chlorinating Agent | Phosphoryl chloride | [3][4] |

| Reaction Temperature | 60°C to 70°C, then 73°C | [3][4] |

| Reaction Time | 3 hours (at 73°C) | [3][4] |

| Yield | 84% | [3][4] |

| Melting Point | 55°C to 56°C | [3][4] |

Table 2: Quantitative Data for the Synthesis from Potassium Salt.

Process Visualization

The following diagrams illustrate the logical workflow of the primary synthetic pathways for this compound.

Caption: Workflow for Direct Chlorosulfonation Synthesis.

Caption: Synthesis from Potassium Salt Workflow.

Conclusion

This compound remains a compound of interest due to its versatile reactivity, serving as a key building block in the synthesis of pharmaceuticals and other specialty chemicals.[1][6][7] The historical development of its synthesis, driven by the needs of the dyestuff industry, has led to robust and efficient manufacturing processes. The detailed protocols and quantitative data presented in this guide offer a valuable resource for chemists to understand and apply these synthetic methods in contemporary research and development.

References

- 1. CAS 97-08-5: this compound [cymitquimica.com]

- 2. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 97-08-5 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. This compound | Properties, Uses, Safety & Supplier China [chlorobenzene.ltd]

Methodological & Application

synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride from o-chloro-nitrobenzene

Application Notes: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction this compound is a vital chemical intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and materials.[1][2] Its structure, featuring a reactive sulfonyl chloride group along with nitro and chloro substituents, makes it a versatile building block in organic chemistry.[2] Key applications include the preparation of novel sulfonamide derivatives for medicinal chemistry, such as those with melanin synthesis-enhancing properties or ferroptosis inhibition capabilities.[3] It also serves as a precursor in the synthesis of pesticides and specialized polymer materials.[1]

Synthesis Overview The described protocol details the direct one-step chlorosulfonation of o-chloro-nitrobenzene to produce this compound. This method is efficient, leading to high yields and purity.[4] The reaction involves treating o-chloro-nitrobenzene with an excess of chlorosulfonic acid at elevated temperatures. The process has been optimized to achieve yields exceeding 80%.[5][6]

Chemical Reaction Pathway

The synthesis proceeds via an electrophilic aromatic substitution reaction where o-chloro-nitrobenzene is directly chlorosulfonated.

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol

This protocol is based on optimized conditions reported in scientific literature for the direct chlorosulfonation of o-chloro-nitrobenzene.[4][5][6]

Safety Precautions:

-

Extreme Hazard: Chlorosulfonic acid reacts violently with water, is severely corrosive, and causes extreme burns.[7] The reaction evolves large quantities of hydrogen chloride (HCl) gas, which is toxic and corrosive.[6]

-

This procedure must be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): A full face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat are mandatory.

Materials and Equipment:

-

Reagents: o-chloro-nitrobenzene, Chlorosulfonic acid (99%), Crushed ice, Deionized water, Sodium bicarbonate.

-

Equipment: Round-bottom flask (1 L), mechanical stirrer, heating mantle with temperature control, dropping funnel, reflux condenser with a gas outlet connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution).

Procedure:

-

Reaction Setup:

-

In a chemical fume hood, equip a 1 L round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser. Ensure the gas outlet from the condenser is connected to a gas trap to neutralize the evolved HCl gas.

-

Charge the flask with chlorosulfonic acid (e.g., 583 g, 5.0 mol).[6]

-

-

Addition of Reactant:

-

Reaction Heating Profile:

-

Gradually heat the reaction mixture using a heating mantle. A considerable evolution of HCl gas will begin as the temperature rises.[6]

-

Maintain the temperature at 100°C for 1 hour.[6]

-